molecular formula C6H14N2 B182844 N,N,3-trimethylazetidin-3-amine CAS No. 149696-13-9

N,N,3-trimethylazetidin-3-amine

Cat. No.: B182844
CAS No.: 149696-13-9
M. Wt: 114.19 g/mol
InChI Key: ZUGCXQDQYRDQTR-UHFFFAOYSA-N
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Description

N,N,3-trimethylazetidin-3-amine is a chemical compound with the molecular formula C6H16N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,3-trimethylazetidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of azetidine with methyl iodide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N,3-trimethylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted azetidines.

Scientific Research Applications

N,N,3-trimethylazetidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N,3-trimethylazetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    N,N-dimethylazetidine: A related compound with two methyl groups attached to the nitrogen atom.

    N-methylazetidine: A simpler derivative with a single methyl group on the nitrogen.

    Azetidine: The parent compound without any methyl substitutions.

Comparison: N,N,3-trimethylazetidin-3-amine is unique due to the presence of three methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other azetidine derivatives and can lead to different chemical and biological properties.

Properties

IUPAC Name

N,N,3-trimethylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6(8(2)3)4-7-5-6/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGCXQDQYRDQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564720
Record name N,N,3-Trimethylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149696-13-9
Record name N,N,3-Trimethylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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